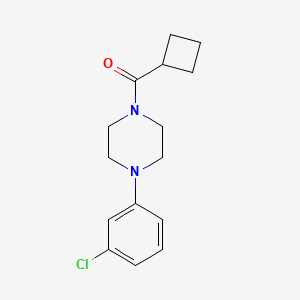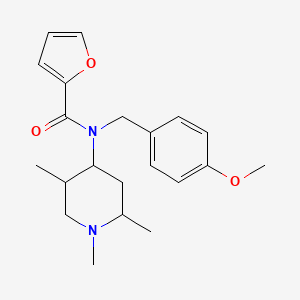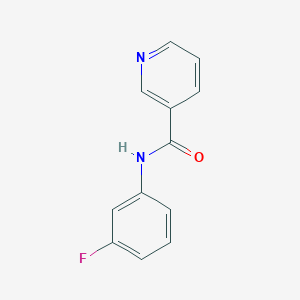
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It has been widely studied in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are key players in the regulation of synaptic plasticity and learning and memory processes. In
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied in the field of neuroscience due to its ability to modulate the activity of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that are involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neuronal activity. 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which can lead to improvements in learning and memory processes. In addition, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been used as a tool to investigate the role of NMDA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine acts as a noncompetitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the glutamate agonist and blocks its activity. Specifically, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine binds to the ion channel pore of the NMDA receptor and prevents the influx of calcium ions, which are necessary for the activation of downstream signaling pathways. By blocking NMDA receptor activity, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can modulate the balance between synaptic excitation and inhibition, which is crucial for the regulation of neuronal activity and plasticity.
Biochemical and physiological effects:
The blockade of NMDA receptors by 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can have both acute and long-term effects on neuronal activity and plasticity. Acutely, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can enhance NMDA receptor-mediated synaptic transmission and plasticity, which can lead to improvements in learning and memory processes. However, chronic exposure to 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can lead to the downregulation of NMDA receptors and the impairment of synaptic plasticity, which can have detrimental effects on cognitive function. In addition, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has been shown to affect other neurotransmitter systems, such as dopamine and serotonin, which can modulate its behavioral effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine has several advantages as a research tool in neuroscience. First, it has a high affinity and selectivity for the NMDA receptor, which allows for precise manipulation of its activity. Second, it can be administered systemically or locally, which allows for the investigation of its effects on different brain regions and circuits. Third, it has a well-characterized mechanism of action, which allows for the interpretation of its effects on neuronal activity and plasticity. However, 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine also has several limitations. First, its chronic exposure can lead to the downregulation of NMDA receptors, which can complicate the interpretation of its long-term effects. Second, its effects on other neurotransmitter systems can confound its behavioral effects. Third, its high lipophilicity and potential for non-specific binding can lead to off-target effects.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine. First, the development of more selective and potent NMDA receptor antagonists could improve the specificity and efficacy of its manipulation of NMDA receptor activity. Second, the investigation of the effects of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine on different brain regions and circuits could shed light on its role in the regulation of cognitive and emotional processes. Third, the investigation of the long-term effects of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine on synaptic plasticity and behavior could provide insights into the mechanisms underlying neurological and psychiatric disorders. Fourth, the combination of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine with other pharmacological or non-pharmacological interventions could lead to novel therapeutic strategies for these disorders.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 3-chloroaniline with cyclobutanone in the presence of sodium hydride and acetic acid to form 1-(3-chlorophenyl)-cyclobutanone. This intermediate is then reacted with piperazine in the presence of triethylamine and acetic anhydride to form 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine. The yield of 1-(3-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the choice of solvent and catalyst.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-5-2-6-14(11-13)17-7-9-18(10-8-17)15(19)12-3-1-4-12/h2,5-6,11-12H,1,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBOMIRFZUQIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)
![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)


![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5596174.png)
![1-[(2-chlorobenzyl)sulfonyl]piperidine](/img/structure/B5596181.png)
![2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)
![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)